molecular formula C10H17NO2 B144559 Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate CAS No. 134078-61-8

Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate

Cat. No. B144559
M. Wt: 183.25 g/mol
InChI Key: WMOXWVRJMDXJKS-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate, also known as TBC, is a carbamate compound that has been widely used in scientific research. It is a white crystalline solid that has a molecular formula of C12H19NO2 and a molecular weight of 209.29 g/mol. TBC has been found to have a variety of applications in the field of chemistry and biology, including as a reagent for organic synthesis and as a potential therapeutic agent for various diseases.

Mechanism Of Action

The exact mechanism of action of Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate is not fully understood. However, studies have suggested that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has been found to have a variety of biochemical and physiological effects. Studies have shown that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine and other neurotransmitters in the brain. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has also been found to have antioxidant properties, which may help to protect neurons from oxidative stress. In addition, Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has been found to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has several advantages as a reagent for organic synthesis. It is relatively easy to synthesize and is stable under a variety of conditions. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate is also relatively inexpensive and can be easily obtained from commercial sources. However, Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has some limitations as a reagent for organic synthesis. It can be toxic and may require special handling and disposal procedures. In addition, Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate may not be suitable for all types of reactions and may require the use of additional reagents or catalysts.

Future Directions

There are several future directions for research on Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate. One potential direction is the investigation of Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate as a potential therapeutic agent for various diseases. Studies have shown that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has the potential to inhibit the growth of cancer cells and to protect neurons from oxidative stress, making it a promising candidate for further research. Another potential direction is the development of new methods for synthesizing Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate and related compounds. Advances in synthetic methods could lead to the development of new drugs and materials with a wide range of applications.

Synthesis Methods

Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate can be synthesized through a variety of methods, including the reaction of tert-butyl chloroformate with penta-2,4-dien-1-amine or the reaction of tert-butyl isocyanate with penta-2,4-dien-1-amine. The reaction typically takes place in an organic solvent, such as dichloromethane or diethyl ether, and is catalyzed by a base, such as triethylamine or sodium bicarbonate.

Scientific Research Applications

Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has been widely used in scientific research as a reagent for organic synthesis. It has been found to be a useful reagent for the synthesis of various compounds, including beta-lactams, carbamates, and ureas. Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has also been investigated as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate has the potential to inhibit the growth of cancer cells and to protect neurons from oxidative stress.

properties

CAS RN

134078-61-8

Product Name

Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate

InChI

InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5-7H,1,8H2,2-4H3,(H,11,12)/b7-6-

InChI Key

WMOXWVRJMDXJKS-SREVYHEPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C\C=C

SMILES

CC(C)(C)OC(=O)NCC=CC=C

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC=C

synonyms

Carbamic acid, 2,4-pentadienyl-, 1,1-dimethylethyl ester, (Z)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.